

what is 2-Amino-1-morpholinoethanone

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Compound of Interest

Compound Name: 2-Amino-1-morpholinoethanone

Cat. No.: B112782

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An In-depth Technical Guide to **2-Amino-1-morpholinoethanone**

Abstract

This technical guide provides a comprehensive overview of **2-Amino-1-morpholinoethanone**, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delves into the compound's physicochemical properties, presents a detailed and validated synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the strategic applications of this molecule as a key intermediate in the synthesis of more complex pharmacologically active agents. The guide concludes with essential safety, handling, and storage information to ensure its proper use in a laboratory setting. This document is intended to serve as a foundational resource for scientists leveraging this compound in their research endeavors.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the structure of approved therapeutic agents. Its prevalence stems from a combination of desirable properties it imparts to a parent molecule. The morpholine moiety, being a saturated ether and a secondary or tertiary amine, can significantly enhance aqueous solubility and metabolic stability, and improve overall pharmacokinetic profiles. Its ability to act as a hydrogen bond acceptor and its defined conformational geometry allow it to serve as a valuable scaffold for interacting with biological targets. **2-Amino-1-morpholinoethanone**, also known as 4-glycylmorpholine, represents a key bifunctional building block, providing both a reactive primary

amine and a stable morpholine core, making it an attractive starting point for chemical library synthesis and lead optimization campaigns.

Physicochemical Properties

2-Amino-1-morpholinoethanone is most commonly handled and supplied as its hydrochloride salt to improve stability and ease of handling.^[1] The properties of both the free base and the hydrochloride salt are summarized below for clarity and comparative purposes.

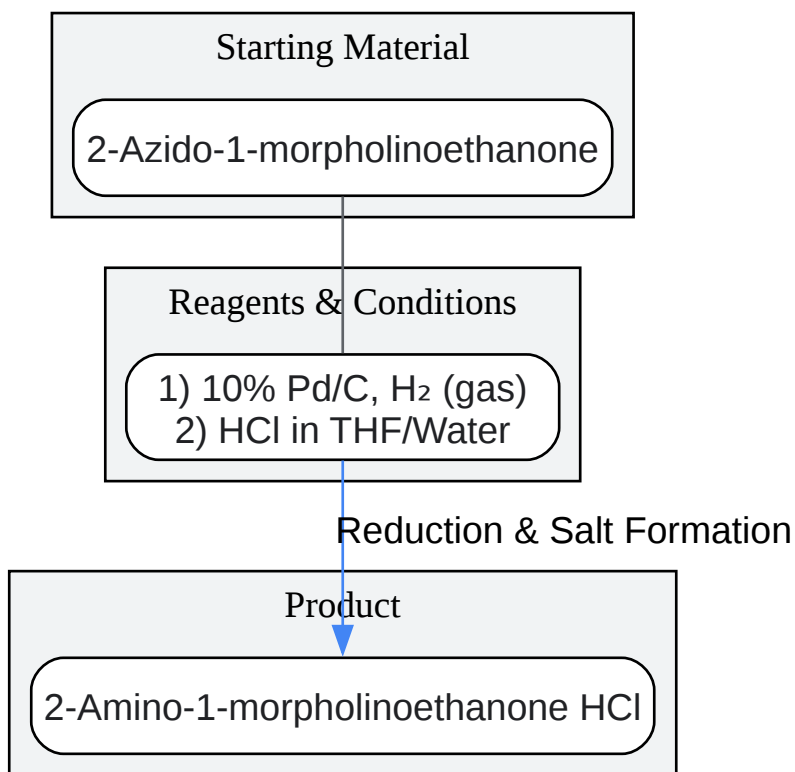
Property	2-Amino-1-morpholinoethanone (Free Base)	2-Amino-1-morpholinoethanone HCl (Hydrochloride Salt)	Source(s)
CAS Number	56414-96-1	24152-96-3	
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂	C ₆ H ₁₃ ClN ₂ O ₂	^[1]
Molecular Weight	144.17 g/mol	180.63 g/mol	
Appearance	-	Colorless crystals or lumps	^[1]
Melting Point	Not widely reported	245-246 °C	^[1]
Solubility	-	Slightly soluble in DMSO and Methanol	^[1]
SMILES	NCC(=O)N1CCOCC1	Cl.NCC(=O)N1CCOC C1	
InChIKey	-	XNMVLMPXYUXCBV-UHFFFAOYSA-N	^[1]

Synthesis and Purification

The synthesis of **2-Amino-1-morpholinoethanone** hydrochloride is efficiently achieved through the reduction of an azide precursor. This route is favored for its high yield and the clean conversion under standard laboratory conditions.

Visualizing the Synthesis Pathway

The following diagram illustrates the conversion of the azide intermediate to the final amine hydrochloride product.



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Caption: Synthesis of **2-Amino-1-morpholinoethanone** HCl via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from demonstrated literature methods.[2]

Materials:

- 2-Azido-1-morpholinoethanone (precursor)
- 10% Palladium on activated carbon (Pd/C)
- Tetrahydrofuran (THF), anhydrous

- 3.25 M Hydrochloric acid (HCl) solution
- Hydrogen (H₂) gas cylinder with balloon or hydrogenation apparatus

Procedure:

- **Vessel Preparation:** To a round-bottom flask equipped with a magnetic stir bar, add the precursor, 2-azido-1-morpholinoethanone.
- **Solvent and Catalyst Addition:** Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF to dissolve the starting material. Carefully add a catalytic amount of 10% Pd/C. Finally, add the aqueous HCl solution.
- **Hydrogenation:** The flask is evacuated and backfilled with hydrogen gas. This process is repeated three times to ensure the atmosphere is saturated with hydrogen. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) for approximately 3 hours.
- **Reaction Monitoring:** Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot.
- **Work-up:** Upon completion, the reaction mixture is carefully filtered through a pad of Celite or a quantitative filter paper to remove the palladium catalyst.
- **Isolation:** The filtrate is concentrated under reduced pressure to yield the crude product. The resulting oil or solid is further dried in a desiccator to afford the final product, 4-(aminoacetyl)morpholine hydrochloride, as a solid.^[2]

Rationale for Method Selection

- **Expertise & Causality:** Catalytic hydrogenation of azides to amines is a highly reliable and clean transformation. The primary by-product is nitrogen gas, which simplifies purification significantly compared to reductions that use metal hydrides, where quenching and aqueous work-ups are more complex.
- **Trustworthiness & Self-Validation:** The use of palladium on carbon is a well-established, high-yielding catalytic process. The reaction endpoint is easily determined, and the isolation

of the product as a hydrochloride salt often facilitates crystallization and purification while enhancing the compound's shelf-life.

Analytical Characterization

To confirm the identity and purity of the synthesized **2-Amino-1-morpholinoethanone** HCl, a suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets for the morpholine ring protons (typically in the δ 3.4-3.8 ppm range), and a singlet for the α -amino methylene protons (δ ~3.9-4.0 ppm).[2]
 - ^{13}C NMR: The carbon spectrum will show characteristic peaks for the morpholine carbons (δ ~40-67 ppm) and the carbonyl carbon (δ ~165 ppm).[2]
- Infrared (IR) Spectroscopy: Key stretches include a strong carbonyl (C=O) peak around 1650 cm^{-1} and broad signals in the 2400-3200 cm^{-1} region, characteristic of the amine hydrochloride salt.[2]
- Mass Spectrometry (MS): Provides the molecular weight of the protonated free base, confirming the mass of the target compound.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A well-resolved single peak indicates a high degree of purity.

Applications in Drug Discovery and Development

2-Amino-1-morpholinoethanone serves as a critical intermediate, primarily as a "glycinamide-morpholide" synthon. Its bifunctional nature allows for diverse chemical elaborations.

Role as a Versatile Building Block

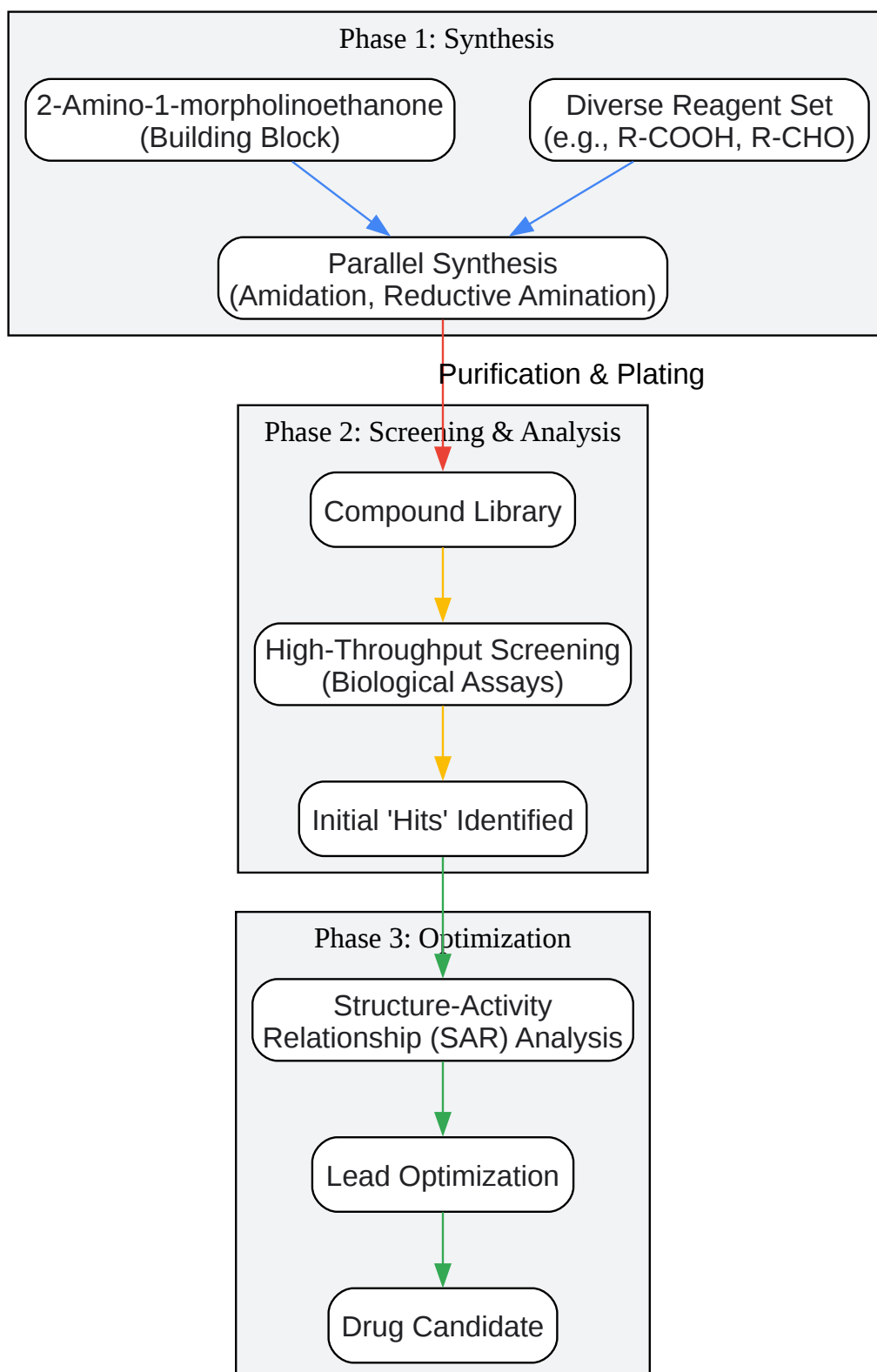
The primary amine of **2-Amino-1-morpholinoethanone** is a nucleophilic handle that can be readily functionalized through various reactions, including:

- Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents to form more complex amides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
- Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions allow for the systematic exploration of the chemical space around the morpholine core, a common strategy in lead optimization. The morpholine group itself often serves as a terminal, solubility-enhancing group in the final drug candidate.

Conceptual Workflow for Library Synthesis

The diagram below outlines a typical workflow where an intermediate like **2-Amino-1-morpholinoethanone** is used to generate a chemical library for screening.



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Caption: Drug discovery workflow using a key chemical intermediate.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

- **Hazard Identification:** The hydrochloride salt of **2-Amino-1-morpholinoethanone** is classified as an irritant. The primary hazard statement is H319: Causes serious eye irritation. [1][3]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.[4]
- **Handling:** Avoid breathing dust. Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes. After handling, wash hands thoroughly.[4]
- **Storage:** Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[1][5] The material is noted to be hygroscopic, making proper sealing critical.[1]
- **In Case of Exposure:**
 - **Eyes:** Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
 - **Skin:** Wash off with plenty of soap and water.
 - **Inhalation:** Move the person to fresh air.

Conclusion

2-Amino-1-morpholinoethanone is a high-value chemical intermediate with direct applicability in pharmaceutical research and development. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an essential tool for medicinal chemists. This guide has provided the core technical knowledge required to synthesize, characterize, and safely utilize this compound in the pursuit of novel therapeutic agents.

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